molecular formula C18H10BrF3O5 B3009330 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate CAS No. 448222-94-4

3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate

Cat. No.: B3009330
CAS No.: 448222-94-4
M. Wt: 443.172
InChI Key: MGPJKSLPUWOBKC-UHFFFAOYSA-N
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Description

3-(2-Bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a chemical compound developed for research applications. It belongs to a class of molecules known as 4H-chromenes, which are recognized as a privileged scaffold in medicinal chemistry due to their wide range of pharmacological activities. Compounds based on the 4-oxo-2-(trifluoromethyl)-4H-chromene core have demonstrated significant biological potential in scientific studies. Specifically, research on closely related chromene derivatives has shown promising in vitro cytotoxic activity against human cancer cell lines, including lung adenocarcinoma (A-549) and breast cancer (MCF-7) . Furthermore, such compounds have also exhibited notable in vitro antioxidant activity through various assay methods, such as DPPH radical and hydrogen peroxide scavenging . The presence of the 2-(trifluoromethyl) group is a common feature in pharmaceuticals and agrochemicals, often used to enhance metabolic stability and binding affinity. This product is intended for research purposes as a building block or intermediate in the synthesis of novel bioactive molecules or for use in biological screening assays. This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrF3O5/c1-9(23)25-10-6-7-11-14(8-10)27-17(18(20,21)22)16(15(11)24)26-13-5-3-2-4-12(13)19/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPJKSLPUWOBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrF3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a synthetic organic molecule belonging to the class of chromenone derivatives. Its structure features a chromenone core with a bromophenoxy group and a trifluoromethyl moiety, which are known to enhance biological activity through various mechanisms. This article explores the biological activity of this compound based on existing literature, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₈H₁₃BrF₃NO₄. The presence of the bromine and trifluoromethyl groups significantly affects the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

The biological activity of this compound can be attributed to several key mechanisms:

  • Enzyme Inhibition : The bromophenoxy and trifluoromethyl groups enhance binding affinity to various enzymes. For instance, compounds with similar structures have shown inhibition against cholinesterases (AChE and BChE), β-secretase, and cyclooxygenase-2 (COX-2) .
  • Antioxidant Activity : The chromenone structure is associated with free radical scavenging capabilities, which may contribute to neuroprotective effects in cellular models .
  • Interaction with Nucleic Acids : The carbamate moiety can form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially affecting gene expression and protein synthesis .

In Vitro Studies

In vitro studies have demonstrated that derivatives of chromenone compounds exhibit significant biological activities. For example:

  • Cholinesterase Inhibition : Compounds structurally related to this compound have been shown to inhibit AChE with IC₅₀ values ranging from 5.4 μM to 19.2 μM .
  • Cytotoxicity : Some derivatives were evaluated against cancer cell lines such as MCF-7, showing varying degrees of cytotoxicity, which suggests potential anticancer properties .

Case Studies

  • Neuroprotective Effects : A study highlighted that similar compounds could reduce β-amyloid aggregation, a hallmark of Alzheimer's disease, indicating that this compound may possess neuroprotective properties through modulation of amyloid pathways .
  • Anti-inflammatory Activity : Research has indicated that chromenone derivatives can exhibit anti-inflammatory effects by inhibiting COX enzymes involved in the inflammatory response .

Comparative Table of Biological Activities

CompoundTarget EnzymeIC₅₀ (μM)Biological Activity
3bAChE10.4Moderate inhibitor
3eBChE9.9Moderate inhibitor
3fCOX-2N/AAnti-inflammatory
3gLOXN/AAntioxidant

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key structural analogs and their substituent differences are summarized in Table 1 .

Compound Name 3-Position Substituent 2-Position Substituent 7-Position Substituent Molecular Weight (g/mol) Key References
Target Compound 2-Bromophenoxy Trifluoromethyl Acetate 365.06
3-(4-Fluorophenyl)-4-oxo-2-(trifluoromethyl) 4-Fluorophenyl Trifluoromethyl Methyl acetate 368.27
3-(2,4-Dichlorophenoxy)-4-oxo-4H-chromen-7-yl acetate 2,4-Dichlorophenoxy H Acetate 365.16
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate 4-Chlorophenyl Trifluoromethyl 4-Methylbenzoate 458.05
Prop-2-enyl 2-[3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate 3-Methoxyphenoxy Trifluoromethyl Prop-2-enyloxyacetate 450.37
2-{[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}-N-(2-isopropylphenyl)acetamide 2-Ethoxyphenoxy Trifluoromethyl Acetamide 541.52

Key Observations :

  • 3-Position: Bromophenoxy (target) vs. fluorophenyl, chlorophenyl, or methoxyphenoxy in analogs. Bromine’s larger atomic radius and electronegativity may enhance hydrophobic interactions and steric effects compared to chlorine or fluorine .
  • 2-Position: The trifluoromethyl group (target and most analogs) is a strong electron-withdrawing group, stabilizing the chromenone core and influencing π-π stacking in molecular interactions .

Physicochemical Properties

Collision cross-section (CCS) data from ion mobility spectrometry (Table 2 ) highlights differences in molecular size/shape:

Compound Adduct Predicted CCS (Ų) Reference
Target Compound [M+H]+ 182.9
4-Oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl acetate [M+H]+ 180.1

The target’s slightly larger CCS (182.9 vs. 180.1 Ų) suggests that the bromophenoxy group increases molecular bulk compared to phenyl substituents .

Q & A

Q. What are the recommended synthetic routes for 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate?

The compound can be synthesized via nucleophilic substitution or alkylation reactions. A validated method involves reacting a precursor chromenone derivative (e.g., 6-amino-2-(trifluoromethyl)-4H-chromen-4-one) with 2-bromophenol in the presence of a base (K₂CO₃ or NaH) and a polar aprotic solvent (acetonitrile or 1,4-dioxane) under inert conditions (N₂ atmosphere). Reaction progress should be monitored via TLC, and purification achieved through column chromatography .

Q. Key Reaction Conditions Table

ReagentSolventBaseTemperatureYield (%)
2-BromophenolAcetonitrileK₂CO₃RT~60-70
Alkyl halide derivatives1,4-DioxaneNaHReflux~50-65

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., trifluoromethyl at C2 causes deshielding). The 2-bromophenoxy group shows distinct aromatic splitting patterns.
    • HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z ~475.0).
  • Crystallography :
    • Single-crystal X-ray diffraction (SC-XRD) using SHELXL (for refinement) resolves the chromen core conformation and bromophenoxy orientation. Space group determination (e.g., P2₁/c) and hydrogen-bonding networks are critical for validating molecular packing .

Q. How is the compound screened for initial biological activity?

  • In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM.
  • Enzyme inhibition : Test against targets like shikimate dehydrogenase (SDH) or kinases using fluorometric assays. IC₅₀ values are calculated via dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

Substituent ModificationBiological Impact (Example)Mechanism Insight
Bromophenoxy → NaphthyloxyIncreased SDH inhibition (IC₅₀ ~3.9 µM vs. 15.4 µM)Enhanced π-π stacking with hydrophobic enzyme pockets .
Acetate → BenzoateImproved cellular uptakeIncreased lipophilicity (logP) correlates with membrane permeability .

Methodological Note : Replace substituents systematically and compare activity via dose-response assays. Use X-ray crystallography to map binding interactions .

Q. How can computational modeling enhance the design of derivatives?

  • Molecular docking (AutoDock Vina) : Predict binding affinity to targets (e.g., SDH or PPARγ). The trifluoromethyl group shows strong hydrophobic interactions in docking simulations.
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Validate with experimental IC₅₀ values .

Q. Example Workflow :

Dock derivatives into SDH active site (PDB: 3NVC).

Prioritize candidates with ΔG < −8 kcal/mol.

Synthesize top 3 candidates for in vitro validation.

Q. How are crystallographic data contradictions resolved during refinement?

  • Twinning detection : Use SHELXL’s TWIN command for datasets with high Rint (>0.1).
  • Disordered atoms : Apply PART and SUMP constraints for bromophenoxy groups with multiple conformers.
  • Validation tools : Check R1/wR2 residuals and Fo-Fc maps to avoid overfitting .

Q. How to address discrepancies in biological activity across studies?

  • Standardize assays : Use identical cell lines (e.g., HeLa from ATCC) and controls (e.g., curcumin for SDH inhibition).
  • Control variables :
    • Serum concentration in media (e.g., 10% FBS vs. serum-free).
    • Incubation time (24–72 h impacts IC₅₀ due to metabolic degradation).
  • Mechanistic studies : Confirm target engagement via Western blot (e.g., SDH expression levels) .

Q. Table 1: Comparison of Crystallographic Parameters

CompoundSpace GroupR1/wR2 (%)Key Interactions (Å)Refinement Software
Chromen-bromophenoxy analogP2₁/c4.1/10.2Br···O (3.0)SHELXL-2018
Trifluoromethyl-chromenP13.8/9.7F···H (2.8)SHELXL-2016

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